molecular formula C5H9N3S B8325099 Propylthiotriazole

Propylthiotriazole

Cat. No.: B8325099
M. Wt: 143.21 g/mol
InChI Key: XZLUHSSJBLSHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. Propylthiotriazole is a synthetic organic compound featuring a triazole heterocycle, a privileged scaffold in medicinal chemistry known for its ability to engage in diverse non-covalent interactions with biological targets . The triazole core, especially the 1,2,4-triazole isomer, is a key structural component in numerous pharmaceuticals, agrochemicals, and materials due to its metabolic stability and favorable physicochemical properties . Researchers utilize this and similar triazole-thione derivatives as versatile building blocks in the synthesis of more complex molecules, particularly for developing potential therapeutic agents with antimicrobial, antitumor, or anti-inflammatory activity . The compound's reactivity allows for functionalization at multiple nucleophilic centers, enabling the creation of libraries for structure-activity relationship (SAR) studies and high-throughput screening . Key Research Applications: • Serves as a key intermediate in organic synthesis and medicinal chemistry . • Used as a precursor for developing novel ligands in catalytic systems . • Acts as a model compound for studying the physicochemical properties of heterocyclic thiones .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-propylsulfanyl-2H-triazole

InChI

InChI=1S/C5H9N3S/c1-2-3-9-5-4-6-8-7-5/h4H,2-3H2,1H3,(H,6,7,8)

InChI Key

XZLUHSSJBLSHNS-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NNN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 32362-88-2)

  • Structure : A triazole ring with a pyridyl group at position 5 and a thiol (-SH) group at position 3.
  • Molecular Weight : 178.21 g/mol.
  • Safety: No hazard classification is available, but first-aid measures recommend consulting a physician upon exposure .
  • Key Difference vs. Propylthiotriazole : The pyridyl substituent and thiol group may enhance metal-binding capacity compared to this compound’s propylthio group, which likely improves hydrophobicity.

Prothioconazole (CAS 178928-70-6)

  • Structure : A triazole fungicide with a thioether (-S-) linkage and a chlorinated aromatic ring.
  • Applications : Broad-spectrum agricultural fungicide.
  • Safety : Requires immediate medical consultation upon exposure, indicating higher toxicity compared to other triazoles .
  • Key Difference vs. This compound : Prothioconazole’s chlorinated aromatic group and fungicidal activity contrast with this compound’s simpler alkyl chain, which may prioritize industrial over agricultural use.

2-Propionylthiazole

  • Structure : A thiazole ring (5-membered with sulfur and nitrogen) with a propionyl (-CO-CH₂CH₃) group.
  • Applications : Used in flavor/fragrance industries due to its aromatic properties.
  • Supplier Data : Highlighted for use in pharmaceuticals and personal care products .
  • Key Difference vs. This compound: The thiazole core and carbonyl group differentiate its reactivity and applications (e.g., flavorants vs.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Core Structure Functional Group Molecular Weight (g/mol) CAS Number Primary Applications
This compound (Inferred) 1,2,4-Triazole Propylthio (-S-CH₂CH₂CH₃) ~157* N/A Industrial/Pharmaceutical
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole Thiol (-SH), Pyridyl 178.21 32362-88-2 Coordination Chemistry
Prothioconazole 1,2,4-Triazole Thioether (-S-), Chlorinated Aromatic 344.25 178928-70-6 Agricultural Fungicide
2-Propionylthiazole Thiazole Propionyl (-CO-CH₂CH₃) ~141* N/A Flavor/Fragrance

*Calculated based on inferred structure.

Research Findings and Methodological Insights

  • Analytical Methods : High-performance liquid chromatography (HPLC), as validated for Pioglitazone-related substances , could be adapted for this compound purity testing due to structural similarities among triazoles.
  • Safety Profiles : Prothioconazole’s stringent safety protocols suggest triazole derivatives with complex substituents require careful handling, whereas simpler analogs like 5-(3-Pyridyl)-triazole-thiol may pose lower risks .

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationValidation CriteriaEvidence Source
¹H/¹³C NMRStructural confirmationPeak alignment with reference
HPLC-UVPurity assessment≥95% peak area
LC-MS/MSQuantification in matricesLinear calibration curve (R²>0.99)
DSCThermal stabilitySharp melting endotherm

Q. Table 2: Steps for Resolving Data Contradictions

StepActionTools/Considerations
Literature ReviewIdentify variables affecting outcomesPRISMA guidelines
ReplicationStandardize assay conditionsControl solvents, cell lines
Mechanistic TestConfirm target engagementCRISPR-Cas9, SPR assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.